N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide
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Overview
Description
N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a pyrimidine ring, and a but-2-ynamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide typically involves multi-step organic reactions. One common route starts with the preparation of 5-methylpyrimidine-2-carbaldehyde, which is then subjected to a series of reactions including aldol condensation, reduction, and amide formation. Key reagents used in these steps include sodium borohydride for reduction and acyl chlorides for amide formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining the final product in its pure form.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane under hydrogenation conditions.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]acetamide
- N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]propionamide
Comparison: Compared to its analogs, N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity. This structural difference can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-12(17)15-10(8-16)5-11-13-6-9(2)7-14-11/h6-7,10,16H,5,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZFPXDXFGHXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=NC=C(C=N1)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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